![molecular formula C25H30Cl2N2O2 B2725751 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185478-22-1](/img/structure/B2725751.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
The compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a biphenyl group (two connected phenyl rings), a phenylpiperazine group, and a propan-2-ol group. The exact structure would depend on how these groups are connected .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out. Phenylpiperazine derivatives can participate in a variety of reactions due to the presence of the piperazine ring and the phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of derivatives and analogs of "1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" that exhibit various pharmacological activities. For instance, the electrochemical synthesis of new phenylpiperazine derivatives has been explored as a facile and environmentally friendly method, offering a high atom economy and safe waste under ambient conditions (Nematollahi & Amani, 2011). Moreover, the structural analysis through single-crystal X-ray diffraction of related compounds has been utilized to unambiguously determine the relative configurations within these structures, providing a basis for further drug design (Christensen et al., 2011).
Biological Activity
A myriad of studies has been dedicated to exploring the biological activities of compounds structurally similar to "1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride." These compounds have shown a range of biological effects, including anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017). Additionally, their antimicrobial activity against potential pathogenic strains, such as Mycobacterium kansasii and Mycobacterium avium, has been investigated, highlighting the potential for developing new antimicrobial agents (Waisser et al., 2007).
Molecular Modeling and Docking Studies
Molecular modeling and docking studies have been applied to understand the interaction mechanisms of these compounds with biological targets. For example, the binding mechanism of arylpiperazine derivatives exhibiting bioactivity against α1A-adrenoceptor has been elucidated through time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking, aiding in the design of highly selective antagonists (Xu et al., 2016).
Mechanism of Action
properties
IUPAC Name |
1-(4-phenylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2.2ClH/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)20-29-25-13-11-22(12-14-25)21-7-3-1-4-8-21;;/h1-14,24,28H,15-20H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWXCLUKPBDDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride |
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